

# The Structure-Activity Relationship of Nociceptin(1-13)amide: A Technical Guide

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Compound of Interest		
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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nociceptin(1-13)amide, the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full affinity and potency for the Nociceptin (NOP) receptor.[1] Understanding the specific roles of each amino acid residue is critical for the rational design of novel agonists, partial agonists, and antagonists targeting the NOP receptor system for therapeutic applications in pain, anxiety, and other neurological disorders.

#### **Core Structure and Key Domains**

Nociceptin(1-13)amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH<sub>2</sub>) serves as a crucial template for SAR studies.[1] The C-terminal amidation is essential for protecting the peptide from degradation by proteases.[2][3] The peptide can be conceptually divided into two key domains: the N-terminal "message" sequence, responsible for receptor activation, and the C-terminal "address" sequence, which is crucial for receptor binding and affinity.[2][4]

#### The N-Terminal "Message" Domain: Phe¹-Gly²-Gly³-Phe⁴

The N-terminal tetrapeptide is indispensable for the biological activity of Nociceptin(1-13)amide. [2][3] This region is believed to bind deep within the transmembrane binding pocket of the NOP receptor.[5][6]



- Phenylalanine at Position 4 (Phe<sup>4</sup>): This is the most critical residue for receptor activation. Its replacement with residues like Leucine results in inactive compounds.[2][3] However, modifications to the phenyl ring can significantly enhance potency. Introducing electron-withdrawing groups, such as in [(pF)Phe<sup>4</sup>] and [(pNO<sub>2</sub>)Phe<sup>4</sup>], increases agonist activity by approximately five-fold compared to the parent peptide.[7] The potency of these analogs positively correlates with the electron-withdrawing properties of the substituent and is inversely related to its size.[7]
- Phenylalanine at Position 1 (Phe¹): This residue is more critical for binding than for activation. Its replacement with Leucine does not significantly affect activity.[2][3] However, chemical modifications at this position have been instrumental in developing key pharmacological tools.
  - [Nphe¹] Analogs: Shifting the Phe¹ side chain from the alpha-carbon to the nitrogen atom creates [Nphe¹]N/OFQ(1-13)NH₂, the first peptide-based competitive antagonist for the NOP receptor.[1]
  - Pseudopeptide Analogs: Introducing a reduced peptide bond, as in [Phe¹Ψ(CH₂-NH)Gly²]N/OFQ(1-13)NH₂, results in a potent partial agonist.[8][9]
- Glycine at Positions 2 and 3 (Gly², Gly³): The flexibility conferred by these glycine residues is vital for proper orientation within the receptor binding pocket. Replacing Gly² with Sarcosine ([Sar²]) maintains some biological activity, whereas replacing Gly³ with Sarcosine ([Sar³]) leads to a complete loss of function, highlighting the distinct conformational requirements at each position.[10]

## The C-Terminal "Address" Domain and Cationic Residues

The C-terminal portion of the peptide, particularly its basic residues, plays a crucial role in binding affinity, likely through interactions with the extracellular loops of the NOP receptor.[4]

• Cationic Residues (Arg<sup>8</sup>, Lys<sup>9</sup>, Arg<sup>12</sup>, Lys<sup>13</sup>): These four basic residues are functionally essential. Their systematic replacement with Alanine leads to inactive peptides, underscoring their importance in receptor recognition and binding.[2][3]



 Lysine Modifications (Lys<sup>9</sup>, Lys<sup>13</sup>): The length of the side chain at these positions is important. Replacing Lysine with Ornithine (which has one less methylene group) can maintain or even enhance inhibitory activity.[11] However, further shortening the side chain by substituting with diaminobutanoic acid (Dab) or diaminopropanoic acid (Dap) results in a decrease in activity.[11]

#### **Quantitative SAR Data**

The following tables summarize key quantitative data from binding and functional assays for various Nociceptin(1-13)amide analogs.

Table 1: Activity of N-Terminal Phe<sup>4</sup> Modified Analogs

Analog	Modification	Assay	Potency / Affinity	Relative Potency vs. NC(1-13)NH <sub>2</sub>
NC(1-13)NH <sub>2</sub>	Parent Peptide	Mouse Vas Deferens	pEC50: 7.9 <b>[8]</b>	1.0
[(pF)Phe <sup>4</sup> ]NC(1- 13)NH <sub>2</sub>	p-Fluoro substitution	Mouse Vas Deferens	High Potency	~5x
[(pNO <sub>2</sub> )Phe <sup>4</sup> ]NC( 1-13)NH <sub>2</sub>	p-Nitro substitution	Mouse Vas Deferens	High Potency	~5x

| [Leu<sup>4</sup>]NC(1-13)NH<sub>2</sub> | Phe<sup>4</sup> to Leu | Mouse Vas Deferens | Inactive | - |

Data synthesized from Guerrini et al., 2001.[7]

Table 2: Activity of N-Terminal Phe<sup>1</sup> Modified Analogs

Analog	Modification	Pharmacological Profile
[Nphe <sup>1</sup> ]NC(1-13)NH <sub>2</sub>	N-benzylated Phe¹	Competitive Antagonist

| [Phe<sup>1</sup>Ψ(CH<sub>2</sub>-NH)Gly<sup>2</sup>]NC(1-13)NH<sub>2</sub> | Reduced peptide bond | Partial Agonist |



Data synthesized from Calo' et al., 2002 and Guerrini et al., 1998.[1][9]

Table 3: Binding and Functional Data for Key Analogs

Analog	Assay	Ki (nM)	EC <sub>50</sub> (nM)	pEC <sub>50</sub>
NC(1-13)NH <sub>2</sub>	Rat Forebrain Binding	0.75[8]	-	-
NC(1-13)NH <sub>2</sub>	GTPyS Binding	-	-	9.11[12]
cyclo[D- Asp <sup>7</sup> ,Lys <sup>10</sup> ]N/OF Q(1-13)NH <sub>2</sub>	hNOP Receptor Binding	0.27[13]	-	-
cyclo[D- Asp <sup>7</sup> ,Lys <sup>10</sup> ]N/OF Q(1-13)NH <sub>2</sub>	GTPγS Binding	-	1.6[13]	-
cyclo[Asp <sup>6</sup> ,Lys <sup>10</sup> ] N/OFQ(1-13)NH <sub>2</sub>	hNOP Receptor Binding	0.34[13]	-	-

| cyclo[Asp<sup>6</sup>,Lys<sup>10</sup>]N/OFQ(1-13)NH<sub>2</sub> | GTPyS Binding | - | 4.1[13] | - |

### **Key Experimental Methodologies**

The characterization of Nociceptin(1-13)amide analogs relies on a standard set of in vitro assays.

#### **Radioligand Binding Assays**

These assays quantify the affinity of a test compound for the NOP receptor.

- Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.
- Protocol Outline:
  - Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from rodent



brain tissue (e.g., rat forebrain).[8][14]

- Radioligand: A tritiated high-affinity NOP ligand, such as [3H]Nociceptin(1-13)NH<sub>2</sub>, is used at a concentration near its equilibrium dissociation constant (Kd).[14]
- Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.
- Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: Competition binding curves are generated, and IC<sub>50</sub> values (concentration of test compound that inhibits 50% of specific binding) are calculated. Ki values are then derived from IC<sub>50</sub> values using the Cheng-Prusoff equation.

#### [35S]GTPyS Binding Assay

This functional assay measures the first step in the G-protein activation cascade following receptor stimulation.

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy (Emax) of an agonist by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins.
- Protocol Outline:
  - Receptor Source: Membranes from CHO-hNOP cells or other appropriate expression systems.[1][12]
  - Reagents: Membranes are incubated with [35S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist.
  - Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).



- Separation & Quantification: The assay is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPyS is quantified by scintillation counting.
- Data Analysis: Data are plotted as stimulated [35S]GTPyS binding versus agonist concentration to generate sigmoidal dose-response curves, from which EC₅₀ and Emax values are determined.

#### Mouse Vas Deferens (MVD) Bioassay

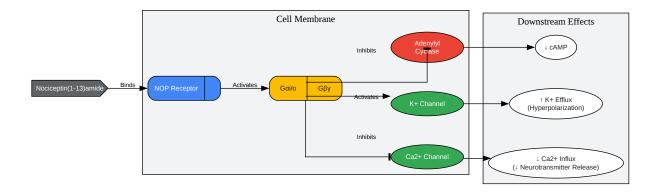
This is a classic isolated tissue assay used to measure the functional activity of NOP receptor agonists.[2][3]

- Objective: To measure the inhibitory effect of NOP agonists on electrically-induced muscle contractions.
- · Protocol Outline:
  - Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
  - Stimulation: The tissue is subjected to electrical field stimulation, which elicits twitch contractions.
  - Drug Application: Test compounds are added cumulatively to the organ bath, and the resulting inhibition of the twitch response is recorded.
  - Data Analysis: Concentration-response curves are constructed, and the potency of the agonist is expressed as the pEC<sub>50</sub> (-log EC<sub>50</sub>).

### **NOP Receptor Signaling and SAR Workflow**

Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade characteristic of Gi/o-coupled receptors. The workflow for determining the SAR of new analogs follows a logical progression from synthesis to functional characterization.

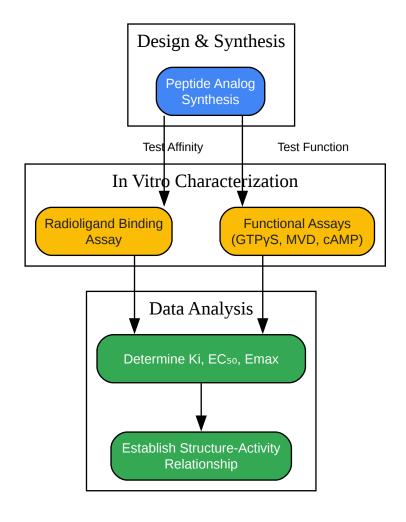




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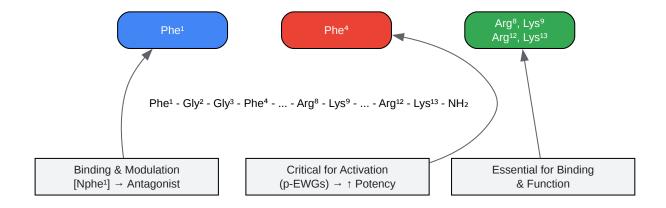
Caption: NOP receptor signaling cascade initiated by ligand binding.





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Caption: General experimental workflow for SAR studies.





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Caption: Key residue functions in Nociceptin(1-13)amide.

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